molecular formula C9H9NO B1580418 Cyclopropyl(3-pyridinyl)methanone CAS No. 24966-13-0

Cyclopropyl(3-pyridinyl)methanone

Cat. No.: B1580418
CAS No.: 24966-13-0
M. Wt: 147.17 g/mol
InChI Key: OEZHRMMVHKXDSX-UHFFFAOYSA-N
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Description

Overview of Cyclopropyl(3-pyridinyl)methanone as a Chemical Entity

This compound is a solid organic compound with the chemical formula C₉H₉NO and a molecular weight of 147.17 g/mol . Its structure consists of a cyclopropyl (B3062369) group and a pyridin-3-yl group linked by a ketone functional group. The compound is registered under the CAS number 24966-13-0.

Spectroscopic data provides further insight into its molecular architecture. In ¹H NMR spectroscopy, the protons of the pyridine (B92270) ring and the cyclopropane (B1198618) ring exhibit characteristic chemical shifts. The carbonyl group shows a strong absorption band around 1685 cm⁻¹ in its infrared spectrum, typical for a conjugated ketone. Mass spectrometry reveals a molecular ion peak at m/z 147, with major fragmentation patterns corresponding to the loss of the carbonyl group and the formation of pyridinyl and cyclopropyl cations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
CAS Number24966-13-0
AppearanceSolid
pKa (predicted)3.27 ± 0.10

Significance of Cyclopropyl and Pyridinyl Moieties in Medicinal Chemistry and Organic Synthesis

The scientific intrigue surrounding this compound stems from the well-established importance of its two core structural motifs: the cyclopropyl group and the pyridine ring.

The cyclopropyl group is a highly valuable substituent in drug design. Its strained three-membered ring introduces conformational rigidity, which can lead to enhanced binding affinity with biological targets. This small, lipophilic group can also improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation and can favorably influence a molecule's pharmacokinetic profile. scholarpedia.orgnih.gov The incorporation of a cyclopropyl ring can increase potency, reduce off-target effects, and enhance brain permeability of drug candidates.

The pyridine ring is a ubiquitous heterocyclic scaffold found in a vast number of pharmaceuticals and bioactive natural products. wikipedia.org As a nitrogen-containing aromatic ring, it can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and can be protonated, influencing the solubility and pharmacokinetic properties of the molecule. The pyridine moiety is a key component in drugs with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. wikipedia.org

The combination of these two moieties in this compound creates a versatile building block for the synthesis of more complex molecules with potential applications in both medicine and agriculture.

Historical Context of Research on this compound and Related Compounds

The synthesis of ketones bearing a cyclopropyl group has a long history, with early methods dating back to the mid-20th century. For instance, the preparation of methyl cyclopropyl ketone from 5-chloro-2-pentanone (B45304) was described in publications from that era. orgsyn.org Similarly, the synthesis of various pyridinyl ketones has been an active area of research, with methods like the Kröhnke pyridine synthesis providing routes to highly functionalized pyridine derivatives. wikipedia.org

The interest in compounds containing both cyclopropyl and pyridine rings has grown with the discovery of their utility in medicinal chemistry, particularly as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). The development of nAChR agonists for potential therapeutic applications began in the early 1990s, and subsequent research has explored a wide range of chemical scaffolds, including those incorporating cyclopropane and pyridine rings to achieve desired potency and selectivity. wikipedia.org

Research Gaps and Future Directions for this compound Studies

Despite its utility as a synthetic intermediate, dedicated research focusing solely on the biological activities and detailed mechanistic studies of this compound itself is limited. Much of the available information is in the context of its derivatives. This points to several research gaps and potential future directions:

Exploration of Intrinsic Biological Activity: A thorough investigation into the standalone pharmacological profile of this compound is warranted. While it is used to build other active molecules, its own potential as a bioactive agent remains largely unexplored.

Elucidation of Structure-Activity Relationships (SAR): Systematic modifications of the cyclopropyl and pyridinyl moieties could lead to the discovery of derivatives with enhanced potency and selectivity for specific biological targets. Computational studies have suggested that the pyridine bonded to a cyclopropane substructure is a valuable merging point for designing novel ligands with potentially higher activity at nicotinic acetylcholine receptors. lookchem.cn

Development of Novel Agrochemicals: The presence of the cyclopropyl-pyridine motif in some modern insecticides suggests that further exploration of this compound and its derivatives could lead to the development of new and effective crop protection agents.

Advanced Synthetic Methodologies: While methods like Grignard reactions and hydrogen-borrowing catalysis are used for its synthesis, the development of more sustainable and efficient synthetic routes, potentially utilizing flow chemistry or biocatalysis, remains an active area of research for related compounds and could be applied to this compound.

Investigation as a Probe for Nicotinic Acetylcholine Receptors: Given the importance of the cyclopropyl-pyridine scaffold in nAChR ligands, this compound could serve as a valuable tool or starting point for the design of selective probes to study the structure and function of these important receptors. lookchem.cnnih.gov Future research could focus on designing and synthesizing novel ligands based on this scaffold to target specific nAChR subtypes involved in various neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZHRMMVHKXDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341245
Record name Cyclopropyl(3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24966-13-0
Record name Cyclopropyl(3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclopropyl 3 Pyridinyl Methanone and Its Derivatives

Established Synthetic Routes for Cyclopropyl(3-pyridinyl)methanone

Traditional methods for ketone synthesis have been effectively adapted for the preparation of this compound. These routes often involve multiple steps and utilize well-understood reaction mechanisms.

The Weinreb-Nahm ketone synthesis is a reliable and widely used method that prevents the common issue of over-addition by organometallic reagents. wikipedia.org This two-step process involves the formation of a stable N-methoxy-N-methylamide (Weinreb-Nahm amide), which is then converted to the desired ketone. wikipedia.orgwenxuecity.com

The synthesis begins with the conversion of a nicotinic acid derivative (e.g., nicotinoyl chloride) to the corresponding N-methoxy-N-methylnicotinamide. This is typically achieved by reacting the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.com Alternatively, various peptide coupling agents can facilitate the formation of the Weinreb amide directly from the carboxylic acid. wikipedia.orgwenxuecity.com

In the second step, the Weinreb-Nahm amide is treated with a cyclopropyl (B3062369) organometallic reagent, such as cyclopropylmagnesium bromide or cyclopropyllithium. The organometallic reagent adds to the amide, forming a stable chelated tetrahedral intermediate. wenxuecity.com This intermediate does not collapse until an acidic workup is performed, which then yields this compound and prevents the secondary reaction that would lead to alcohol formation. mychemblog.comorientjchem.org The stability of this intermediate at low temperatures is a key advantage of this method. wenxuecity.com

Table 1: Weinreb Amide Synthesis Overview

Step Reactants Key Intermediate Product Advantage
1 Nicotinic acid derivative, N,O-Dimethylhydroxylamine N-methoxy-N-methylnicotinamide (Weinreb-Nahm Amide) - Formation of a stable intermediate. mychemblog.com
2 Weinreb-Nahm Amide, Cyclopropyl Grignard/Lithium Reagent Stable tetrahedral chelated complex This compound Avoids over-addition and alcohol formation. wikipedia.orgwenxuecity.com

Grignard reagents are powerful nucleophiles used extensively in the formation of carbon-carbon bonds. libretexts.org One common approach to synthesize ketones like this compound is the reaction of a Grignard reagent with a nitrile.

In this context, cyclopropylmagnesium bromide can be reacted with 3-cyanopyridine (B1664610) (nicotinonitrile). The nucleophilic cyclopropyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt after an initial addition. Subsequent acidic hydrolysis of this intermediate yields the target ketone, this compound. This method is direct but requires careful control of reaction conditions to prevent side reactions.

The formation of the Grignard reagent itself is a critical step, requiring anhydrous conditions as Grignard reagents react readily with water. libretexts.org The reaction is typically performed in an ether solvent, such as diethyl ether or tetrahydrofuran. libretexts.org

Table 2: Grignard Reaction for Ketone Synthesis

Reactant 1 Reactant 2 Solvent Key Step Product
Cyclopropylmagnesium bromide 3-Cyanopyridine Anhydrous Ether (e.g., Diethyl ether) Nucleophilic attack on nitrile carbon This compound

While the target compound is a pyridin-3-yl derivative, the oxidation of methylene (B1212753) groups adjacent to a pyridine (B92270) ring is a relevant synthetic strategy. Research has shown an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes. nih.gov This method utilizes water as the oxygen source in a direct Csp³-H oxidation process under relatively mild conditions. nih.gov

The reaction involves heating the corresponding pyridin-2-yl-methane substrate with a copper catalyst, such as Cu(NO₃)₂·3H₂O, in a solvent like DMA with water present. nih.gov This approach has been successful for substrates with various aromatic rings attached to the methane (B114726) group. nih.gov Mechanistic studies indicate that the oxygen atom incorporated into the final ketone product originates from water. nih.gov This provides a greener alternative to methods that rely on harsh or hazardous oxidants. nih.gov Although demonstrated for the 2-pyridyl isomer, the principles of this C-H oxidation could potentially be adapted for the synthesis of 3-pyridyl ketones.

Advanced Synthetic Strategies and Catalyst Systems

Modern synthetic chemistry offers sophisticated catalytic systems that provide novel pathways to complex molecules, including derivatives of this compound.

Hydrogen-borrowing (HB) catalysis, also known as transfer hydrogenation, is a sustainable and atom-economical method for forming C-C bonds. digitellinc.com This strategy has been applied to the α-cyclopropanation of ketones. acs.orgnih.gov The process is typically mediated by a transition metal catalyst, often based on iridium or ruthenium. digitellinc.comresearchgate.net

The catalytic cycle begins with the metal catalyst abstracting hydrogen from an alcohol, generating a metal-hydride species and an aldehyde or ketone in situ. digitellinc.com This reactive carbonyl compound can then undergo an aldol (B89426) condensation with another ketone substrate. digitellinc.com For cyclopropane (B1198618) formation, the strategy involves the HB alkylation of a ketone with an alcohol that contains a leaving group. The resulting intermediate then undergoes an intramolecular displacement to form the cyclopropane ring. acs.orgnih.gov This method allows for the synthesis of α-cyclopropyl ketones from simpler ketone and alcohol precursors. acs.org

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, particularly in aromatic and heteroaromatic chemistry. fiveable.melibretexts.org Reactions like the Suzuki, Stille, and Heck couplings provide versatile methods for functionalizing pyridine rings. libretexts.orgrsc.org

To synthesize this compound, a Stille coupling could be employed, reacting a 3-pyridyl halide with an organotin reagent like cyclopropyltributyltin in the presence of a palladium(0) catalyst. libretexts.org A carbonylative Stille reaction variant could also be used, which introduces a carbonyl group during the coupling process. libretexts.org

Alternatively, the Suzuki coupling, which uses more environmentally benign organoboron reagents, is a prominent method. This would involve coupling a 3-halopyridine with a cyclopropylboronic acid derivative under palladium catalysis. These reactions are known for their high functional group tolerance and are fundamental to modern drug discovery and materials synthesis. rsc.org The general mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organometallic partner, and finally reductive elimination to yield the product and regenerate the catalyst. fiveable.me

Enantioselective and Diastereoselective Synthesis of this compound and Analogs

The stereocontrolled synthesis of cyclopropyl ketones and their analogs is crucial for developing chiral bioactive compounds, as the specific three-dimensional arrangement of atoms can significantly influence pharmacological activity. Control over the absolute stereochemistry of such molecules, however, presents a substantial synthetic challenge. nih.gov

Recent advancements have focused on photocatalytic methods to achieve enantioselectivity. One notable strategy involves a dual-catalyst system for the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones. This method employs a chiral Lewis acid in conjunction with a transition metal photoredox catalyst. nih.gov The success of this approach lies in the ability to fine-tune the chiral catalyst for optimal stereoselectivity without negatively impacting the photocatalyst's performance. This dual-catalyst strategy has proven effective for the enantiocontrolled construction of densely substituted cyclopentane (B165970) structures from aryl cyclopropyl ketone precursors. nih.gov

For diastereoselective synthesis, the Corey–Chaykovsky cyclopropanation of precursor molecules like 2-hydroxychalcones offers a reliable method. This reaction typically proceeds with the retention of stereochemistry, yielding products as single diastereomers. For instance, the cyclopropanation of (E)-chalcones results in the formation of cyclopropyl ketones with a trans-arrangement of the donor and acceptor substituents, a configuration confirmed by single-crystal X-ray analysis in related compounds. nih.gov

Table 1: Methods for Stereoselective Synthesis of Cyclopropyl Ketone Analogs

Method Type Key Features Outcome
Dual-Catalyst Photocycloaddition Enantioselective Uses a chiral Lewis acid with a transition metal photoredox catalyst for [3+2] cycloadditions of aryl cyclopropyl ketones. nih.gov Enantiocontrolled synthesis of complex cyclopentane structures. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop environmentally benign synthetic routes for heterocyclic compounds. A key focus is the replacement of hazardous organic solvents with water. An eco-friendly aqueous approach has been successfully used for carbon-carbon bond formation in the synthesis of certain nitrogen-containing heterocycles, such as imidazole-based pyrimidine (B1678525) hybrids. nih.gov This highlights the potential of using water as a viable green solvent for the synthesis of related structures like this compound, minimizing the environmental impact of organic solvents. nih.gov

Furthermore, modern methodologies for the installation of the cyclopropane ring itself are being designed with green principles in mind. Advanced palladium-catalyzed cross-coupling reactions have been developed that are effective in sustainable solvents and demonstrate tolerance to water. digitellinc.com These methods often operate at near-ambient temperatures and avoid the need for harsh, basic additives, which are common in classical cyclopropanation techniques that rely on highly reactive and less-tolerant species. digitellinc.com

Table 2: Green Chemistry Strategies in Heterocyclic Synthesis

Strategy Principle Advantage
Aqueous Synthesis Use of water as a solvent. nih.gov Reduces reliance on volatile and potentially toxic organic solvents, improving the environmental profile of the reaction. nih.gov

Synthesis of this compound Derivatives

Strategies for Functionalization of the Pyridinyl Ring

Direct and selective functionalization of the pyridine ring is a significant challenge in synthetic chemistry due to the electron-deficient nature of the heterocycle and the coordinating power of the nitrogen atom. rsc.org The development of direct C-H functionalization methods is a key goal to minimize waste and improve synthetic efficiency. rsc.org

Electrophilic Substitution Reactions at the Pyridinyl Ring

The pyridine ring is inherently deactivated towards electrophilic aromatic substitution. libretexts.org The electronegative nitrogen atom reduces the ring's nucleophilicity and, upon reaction with an electrophile, forms a pyridinium (B92312) cation that is even more deactivated. libretexts.orggcwgandhinagar.com When these reactions do occur, they require harsh conditions and substitution is directed to the 3-position (meta). libretexts.orgquora.comnih.gov This regioselectivity occurs because attack at the 2- or 4-positions would result in an unstable resonance intermediate where the positive charge resides on the electronegative nitrogen atom. libretexts.orgquora.com

Several strategies have been developed to overcome the low reactivity of pyridine in electrophilic substitutions:

Activation via N-Oxide Formation: The pyridine ring can be activated by converting it to a pyridine-N-oxide. The oxygen atom donates electron density into the ring, making it more susceptible to electrophilic attack, particularly at the 4-position. youtube.com The N-oxide can be subsequently reduced to restore the pyridine ring. youtube.com

Ring-Opening/Closing Strategy: A modern approach for 3-selective halogenation involves a "one-pot" ring-opening, halogenation, and ring-closing sequence. The pyridine is temporarily converted into an acyclic Zincke imine, which is an electron-rich intermediate that readily undergoes electrophilic halogenation under mild conditions before being cyclized back to the 3-halopyridine. nih.gov

Table 3: Strategies for Electrophilic Substitution on the Pyridine Ring

Strategy Description Position of Attack Conditions
Direct Substitution Reaction of pyridine with an electrophile. libretexts.orgnih.gov 3-position Harsh (e.g., strong acids, high temperatures). nih.gov
N-Oxide Activation Conversion to pyridine-N-oxide to increase ring electron density. youtube.com 4-position Milder than direct substitution. youtube.com
Nucleophilic Substitution Reactions and Cycloadditions

In contrast to electrophilic substitution, the electron-deficient pyridine ring is more susceptible to nucleophilic attack. gcwgandhinagar.com Nucleophilic substitution reactions on pyridine typically occur at the 2- and 4-positions (ortho and para). This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer-type complex through resonance. quimicaorganica.orgyoutube.com Attack at the 3-position does not allow for this stabilization. quimicaorganica.org The reaction generally follows an addition-elimination mechanism where a leaving group (often a hydride ion in unsubstituted cases) is displaced. quimicaorganica.orgyoutube.com A classic example is the Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide (NaNH₂). youtube.com

Computational studies have provided deeper insight into the reaction mechanisms, evaluating different pathways such as the in-plane σ-attack (SNσ) versus a mixed-orbital attack (SNm), with the latter often being more energetically favorable for reactions with neutral nucleophiles like pyridine itself acting on an acyl chloride. scispace.comnih.gov

Table 4: Nucleophilic Substitution on the Pyridine Ring

Position of Attack Rationale Example Reaction
2- and 4-positions The anionic intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. quimicaorganica.orgyoutube.com Chichibabin Reaction (amination with NaNH₂). youtube.com

Modifications at the Cyclopropyl Moiety

The cyclopropyl group is a common motif in pharmacologically active compounds, valued for its unique steric and electronic properties that can enhance metabolic stability. digitellinc.comhyphadiscovery.com However, the cyclopropyl ring itself can be a site of metabolism. hyphadiscovery.com Therefore, modifications to this moiety are often explored to block metabolic pathways and improve a compound's pharmacokinetic profile.

Key strategies for modifying the cyclopropyl group include:

Substitution: The cyclopropyl ring can undergo NADPH-dependent oxidation to form hydroxylated metabolites. hyphadiscovery.com A common strategy to prevent this is to add substituents directly onto the ring. For example, adding a methyl group can block a site of metabolism and simultaneously allow the molecule to access a lipophilic pocket in its target protein, potentially boosting potency. hyphadiscovery.comnih.gov

Ring Replacement: In cases where the cyclopropyl ring is prone to forming reactive metabolites, it may be replaced altogether. A gem-dimethyl group is a common bioisosteric replacement that can avert such bioactivation pathways. hyphadiscovery.com

Fused Rings: In some molecular scaffolds, adding a small, fused cyclopropane ring to an adjacent ring system has been shown to reduce oxidative metabolism and improve pharmacokinetic properties like half-life. nih.gov

Table 5: Strategies for Modification of the Cyclopropyl Moiety

Modification Strategy Rationale Example
Alkyl Substitution To block sites of oxidative metabolism and improve metabolic stability. hyphadiscovery.comnih.gov Addition of a methyl group to the cyclopropyl ring. hyphadiscovery.comnih.gov
Bioisosteric Replacement To prevent the formation of reactive metabolites. hyphadiscovery.com Replacement of the cyclopropyl ring with a gem-dimethyl group. hyphadiscovery.com

Synthesis of Fused Ring Systems Incorporating this compound Scaffolds

The this compound scaffold serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These fused rings often exhibit unique biological activities and chemical properties.

Pyrazole (B372694) Derivatives of 2-Cyclopropyl-1,8-naphthyridines

The synthesis of pyrazole derivatives fused with a 2-cyclopropyl-1,8-naphthyridine core has been explored through several synthetic routes. One common strategy begins with the reaction of 2-aminopyridine-3-carboxaldehyde and 3-cyclopropyl-3-oxopropionic acid ethyl ester to form 2-cyclopropyl- asianpubs.orgorganic-chemistry.org-naphthyridin-3-carboxylic acid ethylester. asianpubs.org This ester is then converted to the corresponding hydrazide by treatment with hydrazine (B178648) hydrate (B1144303). asianpubs.org The resulting hydrazide is a key intermediate that can be further elaborated into various pyrazole-containing structures.

For instance, the reaction of the hydrazide with substituted acetylacetones or ethyl acetoacetates yields (2-cyclopropyl- asianpubs.orgorganic-chemistry.org-naphthyridin-3-yl)-(3,5-dimethyl-pyrazol-1-yl)-methanones and 2-(2-cyclopropyl- asianpubs.orgorganic-chemistry.org-naphthyridine-3-carbonyl)-5-methyl-2,4-dihydropyrazol-3-ones, respectively. asianpubs.orgresearchgate.net Alternatively, the hydrazide can be reacted with different acetophenones to form Schiff bases, which upon treatment with a Vilsmeier-Haack reagent (DMF/POCl3), cyclize to afford 1-(2-cyclopropyl- asianpubs.orgorganic-chemistry.org-naphthyridine-3-carbonyl)-3-phenyl-1H-pyrazole-4-carbaldehydes. asianpubs.orgresearchgate.net

Another approach involves the initial formation of 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones via the condensation of 2-methoxy-1,8-naphthyridine-3-carbaldehyde with various aromatic aldehydes. nih.govnih.gov These chalcone-like intermediates are then cyclized with hydrazine hydrate to produce 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines. nih.govnih.govresearchgate.net This method offers a straightforward route to aryl-substituted pyrazole derivatives.

Table 1: Synthesis of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines

Starting Material Reagents Product Reference
2-Cyclopropyl- asianpubs.orgorganic-chemistry.org-naphthyridine-3-carboxylic acid hydrazide Substituted acetylacetones (2-Cyclopropyl- asianpubs.orgorganic-chemistry.org-naphthyridin-3-yl)-(3,5-dimethyl-pyrazol-1-yl)-methanones asianpubs.orgresearchgate.net
2-Cyclopropyl- asianpubs.orgorganic-chemistry.org-naphthyridine-3-carboxylic acid hydrazide Substituted ethyl acetoacetates 2-(2-Cyclopropyl- asianpubs.orgorganic-chemistry.org-naphthyridine-3-carbonyl)-5-methyl-2,4-dihydropyrazol-3-ones asianpubs.orgresearchgate.net
Schiff bases of the hydrazide Vilsmeier-Haack reagent (DMF/POCl3) 1-(2-Cyclopropyl- asianpubs.orgorganic-chemistry.org-naphthyridine-3-carbonyl)-3-phenyl-1H-pyrazole-4-carbaldehydes asianpubs.orgresearchgate.net
1-(2-Cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones Hydrazine hydrate 2-Cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines nih.govnih.govresearchgate.net
Triazolo[1,5-a]pyridine-based Cyclopropyl Derivatives

The synthesis of triazolo[1,5-a]pyridine systems incorporating a cyclopropyl moiety has been investigated, often with a focus on their potential as therapeutic agents. These syntheses can involve the construction of the triazolopyridine core from suitable pyridine precursors.

One general approach to asianpubs.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines involves the cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride. organic-chemistry.org Another method utilizes a copper-catalyzed sequential N-C and N-N bond-forming oxidative coupling. organic-chemistry.org More specifically for cyclopropyl-containing derivatives, research has shown that the introduction of a cyclopropylmethanamine can enhance biological activity in certain contexts. nih.gov

The synthesis of these derivatives often involves multi-step sequences. For example, a common strategy is the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration to form the triazole ring. organic-chemistry.org One-pot syntheses have also been developed, reacting 2-hydrazinopyridine (B147025) with substituted aromatic aldehydes to directly form substituted asianpubs.orgnih.govresearchgate.nettriazolo[4,3-a]pyridines. rsc.org While these are general methods, they can be adapted for the synthesis of derivatives containing the this compound motif or its precursors.

Pyrimidine Derivatives and their Synthesis

The pyrimidine ring is a key structural motif in many biologically active compounds. The synthesis of pyrimidine derivatives from cyclopropyl ketone precursors or through the incorporation of a cyclopropyl group onto a pre-existing pyrimidine scaffold is an area of active research.

General methods for pyrimidine synthesis often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. mdpi.com For instance, the Pinner synthesis utilizes the reaction of 1,3-diketones with amidines. mdpi.com More complex, multi-component reactions have also been developed. researchgate.net

Specifically, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved through the acylation or thioacylation of an o-aminonicotinonitrile precursor, followed by intramolecular heterocyclization. nih.gov While direct examples starting from this compound were not found in the provided search results, the reactivity of the ketone and the pyridine ring offers potential handles for the construction of fused pyrimidine systems. For example, the ketone could be a precursor to a 1,3-dicarbonyl equivalent for a Pinner-type synthesis.

Combinatorial Synthesis and High-Throughput Approaches

Combinatorial chemistry and high-throughput screening are powerful tools for the rapid generation and evaluation of large libraries of compounds. While specific high-throughput synthesis schemes for this compound derivatives were not detailed in the search results, the synthetic routes described for fused ring systems are amenable to combinatorial approaches.

For example, the synthesis of pyrazole derivatives of 2-cyclopropyl-1,8-naphthyridines, which involves the reaction of a common hydrazide intermediate with a variety of acetophenones or aldehydes, is well-suited for parallel synthesis. asianpubs.orgnih.gov Similarly, the one-pot synthesis of triazolopyridines from 2-hydrazinopyridine and a diverse set of aldehydes can be readily adapted for combinatorial library generation. rsc.org These approaches allow for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of new compounds with desired properties.

Optimization of Reaction Conditions and Process Development

The efficiency and scalability of synthetic routes are critical for the practical application of any chemical compound. Research efforts are often directed towards optimizing reaction conditions to maximize yields and minimize the formation of unwanted side products.

Yield Enhancement and Side Product Reduction Strategies

Strategies to enhance yield and reduce side products in the synthesis of this compound and its derivatives often involve the careful selection of catalysts, solvents, and reaction temperatures.

In the context of related heterocyclic syntheses, the use of co-solvents has been shown to be beneficial. For instance, in an HRP-catalyzed cyclization/aromatization reaction, the addition of acetone (B3395972) as a cosolvent increased the yield of the desired product. researchgate.net The choice of oxidant can also significantly impact the outcome of a reaction. researchgate.net

For the Corey-Chaykovsky cyclopropanation, a key reaction for forming the cyclopropyl ring, optimizing the reaction conditions is crucial for achieving high yields of the desired trans-diastereomer. nih.gov The tolerance of various substituents on the aromatic rings to the reaction conditions has been studied, indicating that a range of derivatives can be synthesized in good yields. nih.gov

Use of Continuous Flow Reactors in Industrial Synthesis

The adoption of continuous flow chemistry represents a significant advancement over traditional batch processing for the synthesis of pharmaceutical intermediates like this compound. contractpharma.com Flow reactors, such as plug flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs), offer numerous advantages by carrying out reactions in a continuously flowing stream within a network of tubes or channels. mdpi.comresearchgate.net

One of the primary benefits of flow chemistry is the superior control over reaction parameters. flinders.edu.au The high surface-area-to-volume ratio in microreactors or mesofluidic reactors facilitates highly efficient heat and mass transfer. almacgroup.com This is particularly crucial for reactions that are highly exothermic, as it prevents the formation of hot spots and reduces the risk of runaway reactions, leading to a better impurity profile and higher product quality. contractpharma.com The synthesis of ketones, for example, can involve exothermic Grignard additions to nitriles, a process that benefits significantly from the precise temperature control offered by flow systems. researchgate.net

The modular nature of flow systems also allows for the integration of multiple synthetic and purification steps into a single, automated sequence. mdpi.comflinders.edu.au This "telescoped" approach can significantly reduce manufacturing time and footprint by eliminating the need to isolate and purify intermediates between steps. mdpi.com For instance, a reaction to form the ketone could be directly coupled with an in-line purification step, such as liquid-liquid extraction or chromatography, ensuring a continuous output of high-purity product. almacgroup.com

Table 1: Advantages of Continuous Flow Reactors in Pharmaceutical Intermediate Synthesis

FeatureAdvantage in Flow ChemistryRelevance to this compound Synthesis
Heat Transfer Superior temperature control due to high surface-area-to-volume ratio. almacgroup.comMitigates risks from exothermic reactions (e.g., Grignard additions), improving yield and purity. contractpharma.comresearchgate.net
Safety Small reactor volumes minimize the hazard of unstable intermediates or exothermic events. contractpharma.comEnables the use of more reactive or hazardous reagents under safer, controlled conditions. d-nb.info
Efficiency Reduced reaction times and potential for process automation. mdpi.comFaster production cycles and less manual handling compared to batch processing. nih.gov
Scalability Straightforward scaling by "numbering-up" (running reactors in parallel) or extending run time. almacgroup.comPredictable and often simpler scale-up from laboratory to production volumes. d-nb.info
Integration Ability to couple multiple reaction and purification steps in a continuous sequence ("telescoping"). flinders.edu.auStreamlines the manufacturing process, reducing plant footprint and eliminating intermediate isolation steps. mdpi.com
Product Quality Precise control over parameters leads to consistent product quality and fewer impurities. contractpharma.comEnsures high-purity intermediate, critical for subsequent API synthesis steps.

Mechanistic Investigations of Reactions Involving Cyclopropyl 3 Pyridinyl Methanone

Reaction Mechanisms of Cyclopropyl(3-pyridinyl)methanone Transformations

The unique structure of this compound allows it to undergo a variety of reactions, including oxidations, reductions, substitutions on the pyridine (B92270) ring, and cycloadditions involving the cyclopropyl (B3062369) moiety.

The oxidation of this compound can proceed via several pathways, primarily targeting the carbonyl group or the cyclopropyl ring. The use of strong oxidizing agents like potassium permanganate (B83412) can lead to the oxidation of the ketone.

A significant area of investigation, particularly in metabolic studies of related compounds, involves the oxidative opening of the cyclopropyl ring. hyphadiscovery.com This process is often mediated by cytochrome P450 (CYP) enzymes. The mechanism is believed to commence with a hydrogen atom abstraction from a C-H bond on the cyclopropyl ring, which is energetically demanding due to high C-H bond dissociation energy. hyphadiscovery.com However, once formed, the resulting cyclopropyl radical can undergo rapid ring opening. This propensity for ring-opening is a key feature of cyclopropyl group metabolism and can lead to the formation of reactive intermediates. hyphadiscovery.com

The reduction of this compound primarily targets the carbonyl group. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can convert the ketone into the corresponding alcohol, cyclopropyl(3-pyridinyl)methanol. The mechanism follows the typical nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during workup to yield the final alcohol product. This transformation is a common and predictable reaction for ketones.

Substitution reactions on the pyridine ring of this compound are heavily influenced by the electronic properties of both the ring nitrogen and the cyclopropanecarbonyl substituent.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene (B151609). youtube.comyoutube.com Furthermore, the cyclopropanecarbonyl group at the 3-position is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack. Electrophilic substitution on pyridine, when it does occur, preferentially happens at the 3-position (β-position) because attack at the 2- or 4-position (α- or γ-positions) results in a highly unstable resonance structure where the positive charge is placed on the electronegative nitrogen atom. youtube.com Since the 3-position is already occupied, electrophilic substitution on this compound is generally unfavorable under standard conditions.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the nitrogen atom. youtube.com The 3-position is the least reactive towards nucleophiles. Therefore, while this compound is activated towards NAS, substitution would not occur at the position bearing the cyclopropyl ketone group but rather at the 2-, 4-, or 6-positions if a suitable leaving group were present at one of those sites.

Reaction TypePosition of AttackStability of IntermediateReactivity of this compound
Electrophilic Substitution 2- or 4- (α/γ)Low (Positive charge on N) youtube.comHighly Disfavored
3- (β)High (Charge avoids N) youtube.comDisfavored (Position is blocked and ring is deactivated)
Nucleophilic Substitution 2- or 4- (α/γ)High (Negative charge on N) youtube.comFavored (Requires a leaving group at these positions)
3- (β)Low (Charge not delocalized onto N) youtube.comDisfavored

Cyclopropyl ketones are versatile substrates in formal cycloaddition reactions, where the three-membered ring acts as a three-carbon synthon. acs.org A common pathway is a [3+2] cycloaddition with alkenes or alkynes to form five-membered rings. While specific studies on this compound are limited, the mechanism can be inferred from related systems. acs.orgresearchgate.net

The reaction is often initiated by a single-electron transfer (SET) from a photocatalyst or a chemical reductant (like SmI₂) to the cyclopropyl ketone. acs.org This forms a radical anion intermediate. The strain within the cyclopropyl ring facilitates its opening to generate a more stable 1,3-radical anion. This species then adds to an electron-deficient alkene (the coupling partner) in a stepwise manner. The resulting radical intermediate undergoes another reduction and intramolecular cyclization or a direct radical-radical coupling to furnish the cyclopentane (B165970) ring. acs.org The pyridine moiety can also play a role in these radical processes, potentially acting as a medium for radical transmission. researchgate.net

StepDescriptionIntermediate
1. Initiation Single-electron transfer (SET) to the carbonyl group.Radical anion on the this compound.
2. Ring Opening Cleavage of a C-C bond in the strained cyclopropyl ring.1,3-radical anion.
3. Addition The radical anion adds to an alkene or other coupling partner.A new radical intermediate.
4. Cyclization/Termination The final C-C bond is formed to close the five-membered ring.Final cyclopentane product.

Role of the Cyclopropyl Group in Reaction Reactivity and Selectivity

The cyclopropyl group is not merely a passive substituent; its unique electronic structure and inherent strain actively participate in and influence chemical reactions.

The defining feature of the cyclopropyl group is its significant ring strain, estimated to be around 118 kJ/mol. nih.gov This strain arises from two main factors: angle strain, due to the severe deviation of the internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (~109.5°), and torsional strain from the eclipsing of hydrogen atoms. wikipedia.org

The bonding in a cyclopropyl ring is also unique. According to the Walsh model, the C-C bonds are formed from the overlap of sp² hybridized orbitals, leaving a p-orbital from each carbon directed towards the center of the ring. wikipedia.org This gives the C-C bonds significant p-character, making the cyclopropyl group electronically similar to a C=C double bond in some respects. It can act as a good donor in hyperconjugation, which helps to stabilize adjacent carbocations. wikipedia.org This electronic property influences the reactivity of the adjacent carbonyl group and can affect the regioselectivity of certain reactions. In substitution reactions, the high strain of the cyclopropyl ring can make the formation of an sp²-hybridized transition state at the adjacent carbon energetically costly, which can decrease reaction rates compared to less strained systems like cyclopentyl derivatives. stackexchange.com

Mechanistic Studies of Enzymatic Reactions with Cyclopropyl Moieties

Enzymes, particularly oxidoreductases like Cytochrome P450, can interact with cyclopropyl moieties in unique ways, often leading to complex and mechanistically insightful reactions. The strained cyclopropane (B1198618) ring can act as a mechanistic probe or as a trigger for enzyme inactivation.

Enzyme-Catalyzed Cyclopropane Ring-Opening Reactions

Enzymes, notably those in the Cytochrome P450 (CYP) superfamily, are capable of catalyzing the oxidation of a vast array of substrates. When interacting with compounds containing a cyclopropyl group, these enzymes can induce ring-opening, a process often linked to a mechanism-based inactivation or "suicide inhibition" of the enzyme. acs.org This process is initiated by the enzyme's normal catalytic cycle, which involves the generation of a highly reactive oxygen species at the heme iron center.

The accepted mechanism for P450 catalysis begins with the binding of a substrate to the enzyme's active site. mdpi.com An electron is transferred from a redox partner, like NADPH-cytochrome P450 reductase, to the heme iron, reducing it from Fe³⁺ to Fe²⁺. Molecular oxygen then binds to the Fe²⁺ center, and a second electron transfer and protonation steps lead to the formation of a potent oxidizing species, often depicted as [FeO]³⁺ (Compound I). This species is responsible for abstracting a hydrogen atom or an electron from the substrate.

In the case of cyclopropyl-containing molecules, such as cyclopropylamines, the P450 enzyme can initiate a single electron transfer (SET) from the nitrogen atom to the activated heme center. acs.org This generates a nitrogen-centered radical cation. The high strain of the adjacent cyclopropane ring facilitates its rapid opening, which is significantly faster than in unstrained analogues. This ring-opening of the radical cation is a key step, leading to a reactive carbon-centered radical that can then covalently bind to the enzyme, often alkylating the heme prosthetic group, leading to irreversible inactivation. acs.orgssbodisha.ac.in

Engineered hemoproteins, derived from bacterial cytochrome P450, have also been developed to perform novel cyclopropanation reactions. acs.org These biocatalysts can generate chiral cyclopropanes with high enantio- and diastereoselectivity from olefin substrates. Computational studies of these engineered enzymes suggest that the high stereoselectivity is achieved through a stepwise pathway, highlighting the enzyme's ability to precisely control the reaction's stereochemical outcome. acs.org

Substrate TypeEnzymatic ReactionOutcomeMechanistic Feature
CyclopropylaminesOxidation by Cytochrome P450Enzyme InactivationFormation of a radical cation followed by rapid ring-opening acs.orgssbodisha.ac.in
(Z/E)-OlefinsCyclopropanation by engineered P450Enantio- and diastereoenriched cyclopropanesStepwise pathway with high stereochemical control acs.org

Proton-Coupled Electron Transfer (PCET) Mechanisms in Cytochrome P450 Inactivation

The inactivation of Cytochrome P450 enzymes by certain substrates, including those with cyclopropylamine (B47189) functionalities, can be explained by a Proton-Coupled Electron Transfer (PCET) mechanism. ssbodisha.ac.in PCET refers to a process where an electron and a proton are transferred in a single kinetic step. This mechanism can be more energetically favorable than a simple single electron transfer (SET) for molecules where oxidation is coupled to deprotonation.

In the context of P450 inactivation by N-cyclopropylamines, the process is thought to begin with the formation of an aminium radical cation intermediate via an initial SET from the amine's nitrogen to the P450 ferryl-oxo (Compound I) species. However, an alternative or concurrent PCET pathway is considered highly significant. In this scenario, the transfer of an electron from the nitrogen is concerted with the transfer of a proton from the nitrogen to a nearby basic residue in the enzyme's active site or to the oxygen of the ferryl-oxo species. ssbodisha.ac.in

This PCET pathway is crucial because it can lower the activation energy for the initial oxidative step, making the reaction more efficient. Following the PCET event, the resulting neutral α-amino radical undergoes extremely rapid C-C bond cleavage of the strained cyclopropane ring. This ring-opening generates a distonic radical cation (where the charge and radical are separated), which is a highly reactive intermediate. This radical species can then attack the heme cofactor or nearby amino acid residues, leading to the covalent modification and irreversible inactivation of the enzyme. ssbodisha.ac.in The involvement of PCET helps to explain the high efficiency with which some cyclopropylamines act as suicide inhibitors for Cytochrome P450 enzymes. acs.orgssbodisha.ac.in

Biological Activity and Pharmacological Research of Cyclopropyl 3 Pyridinyl Methanone

Mechanism of Action at the Molecular Level

The pharmacological profile of Cyclopropyl(3-pyridinyl)methanone is defined by its interactions with specific enzymes and receptors. The compound's structure, featuring a cyclopropyl (B3062369) group and a pyridinyl moiety, dictates its binding affinity and functional effects. The cyclopropyl group can create steric hindrance, which influences the compound's selectivity for its molecular targets, while the pyridinyl component can form hydrogen bonds and π-π interactions, stabilizing its binding.

This compound has been investigated as a modulator of enzyme activity, a critical aspect of its pharmacological potential.

The compound's engagement with the cytochrome P450 (CYP) enzyme system is a notable area of its biological activity. The cyclopropyl group generally reduces a molecule's susceptibility to oxidative metabolism by CYP enzymes because of the high energy required to break its C-H bonds. hyphadiscovery.com This property is often utilized in drug design to enhance metabolic stability. hyphadiscovery.com

However, cyclopropyl groups can also undergo CYP-mediated oxidation. hyphadiscovery.com In the case of related compounds known as cyclopropylamines, this can lead to the inactivation of P450 enzymes. researchgate.net The mechanism often involves the formation of metabolic intermediate complexes (MICs), where a nitroso metabolite binds tightly to the heme iron of the enzyme, preventing its normal function. researchgate.net Research on this compound has specifically explored its interactions with CYP enzymes, highlighting its potential to affect drug metabolism and pharmacokinetics.

Table 1: Summary of Interactions with Cytochrome P450 (CYP) Enzymes
Interaction TypeDescriptionConsequenceSource
Metabolic StabilityThe cyclopropyl ring's high C-H bond dissociation energy can decrease susceptibility to CYP oxidation.Potentially improved metabolic profile and half-life. hyphadiscovery.com
Enzyme Inhibition/InactivationThe compound can be oxidized by CYPs, and related structures (cyclopropylamines) can form metabolic intermediate complexes (MICs) that inactivate the enzyme.Modulation of drug metabolism and potential for drug-drug interactions. researchgate.net

This compound can modulate the activity of enzymes involved in various metabolic pathways. The strategic inclusion of a cyclopropyl ring can divert metabolism away from major pathways like those mediated by CYP3A4, thereby improving a compound's metabolic profile. hyphadiscovery.com

Furthermore, research on structurally related compounds provides insight into potential effects. For instance, the tobacco carcinogen 4-[methyl(nitroso)amino]-1-(3-pyridinyl)-1-butanone (NNK), which shares the 3-pyridinyl ketone structure, has been shown to significantly upregulate Phase I and Phase II drug metabolism pathways. nih.gov The metabolism of the cyclopropyl ring itself can be a significant pathway in certain biological systems, leading to hydroxylated metabolites or ring-opening, which indicates a direct influence on metabolic processes. hyphadiscovery.com

The compound's interaction with neurotransmitter receptors is a key aspect of its pharmacological research, particularly its effects on nicotinic acetylcholine (B1216132) and opioid receptors.

Recent research has identified this compound as a compound with notable effects on nicotinic acetylcholine receptors (nAChRs). Studies indicate that it demonstrates selectivity for specific nAChR subtypes that are implicated in a variety of neurological conditions. The nAChRs are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. wikipedia.orgmdpi.com

While direct binding data for this compound is not widely published, research on a structurally similar bicyclic analog, cyclopropyl(3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone, provides valuable insight. This analog displayed a high affinity for the α4β2 neuronal nAChR subtype, although the introduction of the cyclopropane (B1198618) group was found to slightly reduce binding affinity compared to non-cyclopropane derivatives, possibly due to steric hindrance. The 3-pyridinyl group is a common feature in many potent nAChR ligands, suggesting its importance for receptor affinity. nih.gov

Table 2: nAChR Binding Affinity of a Structural Analog
CompoundTarget Receptor SubtypeBinding Affinity (Ki)Source
Cyclopropyl(3,7-diazabicyclo[3.3.1]nonan-3-yl)methanoneα4β2 nAChR1.0 nM

Direct evidence detailing the interaction of this compound with opioid receptors is not extensively documented in the scientific literature. However, the cyclopropylmethyl group is a well-known structural motif in many opioid receptor ligands. For example, the compound 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) has shown sub-nanomolar binding affinity for the mu-opioid receptor (MOR) and significant selectivity over the delta (DOR) and kappa (KOR) opioid receptors. nih.gov This demonstrates that the inclusion of a cyclopropyl-containing group is compatible with high-affinity binding to opioid receptors, suggesting a potential avenue for future investigation into related structures like this compound. nih.gov

Influence of Cyclopropyl Group on Binding Affinity and Selectivity

The cyclopropyl group, though a small hydrocarbon ring, significantly impacts the molecular properties of a compound, influencing its binding to biological targets. Its rigid structure helps to lock the molecule into a specific three-dimensional shape, which can be crucial for fitting into a receptor's binding site. This pre-organization can lead to a more favorable binding energy compared to more flexible groups. hyphadiscovery.com

In drug design, the cyclopropyl group is often used to improve metabolic stability. hyphadiscovery.com Its carbon-hydrogen bonds are stronger than those in more linear alkyl chains, making them less susceptible to breakdown by metabolic enzymes like cytochrome P450s. hyphadiscovery.com This can increase the half-life of a drug in the body. However, in some cases, particularly when attached to an amine, the cyclopropyl ring can be opened, leading to reactive intermediates. hyphadiscovery.com

The compact nature of the cyclopropyl ring also allows it to explore specific regions of a protein's binding pocket that may not be accessible to larger groups. This can be exploited to achieve selectivity for a particular receptor subtype. For instance, in the development of selective mu (µ) opioid receptor antagonists, modifications around the core structure, including the presence of a cyclopropylmethyl group, were found to be well-tolerated for µ-opioid receptor binding while affecting kappa (κ) opioid receptor binding more significantly, leading to varied selectivity. nih.gov

Role of Pyridinyl Moiety in Hydrogen Bonding and π-π Interactions

Beyond hydrogen bonding, the aromatic nature of the pyridine (B92270) ring enables it to participate in π-π stacking interactions. acs.orgnih.gov These occur when the electron-rich π-system of the pyridine ring stacks against the aromatic rings of amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site. nih.gov These interactions, though weaker than hydrogen bonds on an individual basis, can collectively provide substantial stabilization to the ligand-receptor complex. The combination of a potent hydrogen bond acceptor and a π-stacking system makes the pyridinyl group a valuable component in designing molecules that target a wide array of proteins. acs.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effects. For derivatives of this compound, these studies provide a roadmap for optimizing potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

The biological activity of compounds containing the this compound core can be finely tuned by adding or modifying substituents on either the cyclopropyl or pyridinyl rings.

Pyridinyl Ring Substituents: Adding electron-withdrawing groups (like halogens) or electron-donating groups (like methyl or methoxy (B1213986) groups) to the pyridine ring can alter the electron density of the ring and the basicity of the nitrogen atom. nih.govnih.gov This, in turn, affects the strength of hydrogen bonds and π-π interactions with the target receptor. acs.orgnih.gov For example, in a series of platinum pyridyl complexes, electron-withdrawing substituents were found to enhance photosensitizing capabilities. nih.gov Similarly, in a series of HIF-1 inhibitors, ring-activating groups at the para position improved inhibitory activity. nih.gov The position of the substituent is also critical; for instance, among monofluoro-substituted compounds, the ortho derivative showed better inhibitory activity than the meta or para derivatives in one study. nih.gov

Cyclopropyl Ring Substituents: While the cyclopropyl ring itself is a key feature, adding substituents to it can further refine the molecule's properties. For instance, adding a methyl group to a cyclopropyl ring in one study helped to block oxidative metabolism and also allowed the molecule to reach deeper into a lipophilic pocket, thereby improving potency. hyphadiscovery.com

The following table summarizes the effects of different substituents on the biological activity of related pyridine-containing compounds.

Parent Compound/Scaffold Substituent/Modification Position Observed Effect on Activity Reference
(N^N^N)Platinum Pyridyl ComplexesElectron-withdrawing groupsR1 and XEnhanced photosensitizing capabilities nih.gov
YC-1 Analog (HIF-1 Inhibitor)MonofluoroOrthoBetter inhibitory activity than meta or para nih.gov
YC-1 Analog (HIF-1 Inhibitor)Methyl, Methoxy, HydroxyParaImproved HIF-1 inhibition activity nih.gov
IDO1 InhibitorMethyl group on cyclopropyl ring---Blocked oxidation, improved potency hyphadiscovery.com

The three-dimensional arrangement of atoms in a molecule, its conformation, is critical for its ability to bind to a biological target. The relative orientation of the cyclopropyl and pyridinyl groups in this compound derivatives is a key determinant of their activity. The rigidity of the cyclopropyl group can limit the number of possible conformations, potentially pre-organizing the molecule into a shape that is favorable for binding. hyphadiscovery.com

For flexible molecules, identifying the "bioactive conformation"—the shape the molecule adopts when bound to its target—is essential. This can be different from the most stable conformation in solution. researchgate.net For example, studies on acetylcholine showed that its conformation when bound to the nicotinic acetylcholine receptor is significantly different from its conformation in a free solution. researchgate.net Understanding these conformational preferences allows for the design of more rigid analogs that are "locked" into the bioactive shape, which can lead to increased potency and selectivity.

Computational techniques like molecular modeling and docking are invaluable for visualizing and predicting how a molecule interacts with its protein target at the atomic level. mdpi.comnih.gov These methods use the three-dimensional structure of the target protein to simulate the binding of a ligand.

Docking studies can predict the preferred binding pose of a molecule and identify key interactions, such as:

Hydrogen bonds between the pyridine nitrogen and receptor residues. nih.gov

Hydrophobic interactions involving the cyclopropyl group and nonpolar pockets of the receptor. mdpi.com

π-π stacking between the pyridine ring and aromatic amino acids. acs.org

These computational models help to rationalize observed SAR data. For example, if a potent analog has a substituent that the model shows fitting snugly into a specific pocket, it provides a rationale for its high activity. These models are also used prospectively to design new molecules with potentially improved properties by suggesting modifications that could lead to better interactions with the target. mdpi.comnih.gov

Therapeutic Potential and Applications

The this compound scaffold is a key component in a variety of compounds being investigated for therapeutic use. Its derivatives have been explored for their potential in treating a range of conditions, particularly those related to the central nervous system and cancer.

One of the most significant areas of application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a number of neurological and psychiatric disorders. Analogs containing the this compound core have been studied as potential treatments for:

Alzheimer's disease

Schizophrenia

Pain

Nicotine (B1678760) addiction

The ability to achieve subtype selectivity for nAChRs is a major goal in this area, as it could lead to more targeted therapies with fewer side effects.

Furthermore, derivatives incorporating this scaffold have shown activity as inhibitors of enzymes such as Glycogen Synthase Kinase-3 (GSK-3), which is implicated in Alzheimer's disease, type 2 diabetes, and some cancers. researchgate.net The structural features of the this compound core provide a versatile starting point for the design of potent and selective inhibitors for a variety of biological targets.

Lead Compound Development in Drug Discovery

The chemical architecture of this compound, characterized by the juxtaposition of a cyclopropyl group and a pyridine ring, makes it a valuable starting point, or lead compound, in the process of drug discovery. Its utility stems from its role as a versatile building block in organic synthesis, allowing chemists to construct more complex heterocyclic compounds with potential therapeutic applications.

The reactivity of the molecule is primarily influenced by the cyclopropyl and pyridinyl moieties. The cyclopropyl group can provide steric hindrance, which affects the binding affinity and selectivity of its derivatives towards specific biological targets. Meanwhile, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors.

In the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists for psychiatric disorders, researchers strategically replaced a phenyl ring with a pyridine ring in a lead compound series to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net This modification led to the discovery of potent antagonists with improved pharmacokinetic profiles, demonstrating the pyridine moiety's value in fine-tuning drug-like properties. researchgate.net

Potential in Neurological Conditions

The structural elements of this compound are found in compounds investigated for their effects on the central nervous system. For instance, researchers have synthesized rigid analogs of nicotine based on a (pyridyl)cyclopropylmethyl amine structure to probe the topography of the nicotinic receptor binding site. nih.gov A study involving these analogs tested their affinity for the central nicotinic receptor in the rat cerebral cortex, with certain derivatives showing affinity in the micromolar range. nih.gov

Furthermore, in the search for neuroprotective agents, a derivative containing a pyridin-3-yl substituent was found to significantly enhance binding to the GABA(A) receptor, suggesting a strong potential for anxiolytic (anti-anxiety) effects. preprints.org Another research effort focused on developing CRF1 receptor antagonists for anxiety led to a compound that demonstrated efficacy in a defensive withdrawal model in rats, highlighting the therapeutic potential of this chemical class in neurological and psychiatric conditions. researchgate.net

Anticancer Activity Research

The cyclopropyl and pyridinyl motifs are integral to several compounds explored for their anticancer properties. Cellular assays have indicated that derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cell lines.

One area of research has focused on spiro-cyclopropane derivatives. Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones were synthesized and screened against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer. nih.gov Several compounds in this series demonstrated promising anticancer activity, with some showing significant efficacy against the DU-145 human prostate cancer cell line. nih.gov Further investigation revealed that these compounds induced apoptosis and arrested the cell cycle in the G0/G1 phase. nih.gov

Additionally, a bioactive derivative containing a piperazine (B1678402) moiety has shown dual activity, exhibiting inhibitory effects against both breast cancer cells and Mycobacterium tuberculosis.

Compound ClassCancer Cell LineObserved EffectReference
Spiro[cyclopropane-1,3'-indolin]-2'-onesDU-145 (Prostate)Significant activity, cell cycle arrest (G0/G1), apoptosis nih.gov
Piperazine-containing analogBreast Cancer CellsIC₅₀ values of 40–80 µg/mL
This compound derivativesGeneral Cancer Cell LinesInduction of apoptosis

Antituberculosis Activity Research

Derivatives incorporating the cyclopropyl-methanone structure have been evaluated for their potential to combat tuberculosis. In one study, a series of 4-alkylaminoaryl phenyl cyclopropyl methanones were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited good antitubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. nih.gov

In a different study focused on pyrazolylpyrimidinones, the structural contribution of the cyclopropyl group was assessed. While substituting a key position on the pyrazole (B372694) ring with a 3-pyridyl group led to a loss of activity against M. tuberculosis, the presence of a cyclopropyl group at another position was found to be well-tolerated, maintaining the compound's potency. nih.gov A piperazine-containing analog of this compound also demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µg/mL.

Compound SeriesActivity MetricResultReference
4-alkylaminoaryl phenyl cyclopropyl methanonesMIC vs. M. tuberculosis H37Rv3.12-12.5 μg/mL nih.gov
Piperazine-containing analogInhibition vs. M. tuberculosis H37Rv6.25 µg/mL
Pyrazolylpyrimidinone with cyclopropylMtb PotencyWell-tolerated nih.gov
Pyrazolylpyrimidinone with 3-pyridylMtb ActivityAbolished nih.gov

Insecticidal Properties of Derivatives

The chemical scaffolds related to this compound have also been explored for their insecticidal properties. Researchers have investigated 3-cyano-2-pyridones, which are structural analogs of the natural insecticide ricinine, for their effectiveness. mdpi.com A study detailing the synthesis of 51 different 3-cyano-2-pyridone derivatives reported their evaluation as potential insecticides. mdpi.com One of the synthesized compounds, bearing a 2-naphthyl and a para-n-butyl benzene (B151609) group, was identified as the most promising candidate, with an LC₅₀ value of 2.206 mg/mL. mdpi.com This research highlights the potential of the pyridone ring system, a close relative of the pyridine in this compound, in developing new insecticidal agents. mdpi.com

Modulation of Janus Kinase (JAK) Selectivity

Janus kinases (JAKs) are a family of enzymes crucial for signaling pathways involved in immunity and inflammation, making them important targets in drug discovery. nih.govnih.gov The selectivity of JAK inhibitors (JAKis) for different members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is a key factor in their therapeutic profile. touchimmunology.com

Compounds containing pyridine and pyrimidine (B1678525) rings are common among JAK inhibitors. nih.gov For example, tofacitinib, which inhibits JAK1/3 and to a lesser extent JAK2, was designed as a selective JAK3 inhibitor. nih.gov The development of highly selective inhibitors is a major goal in the field to minimize off-target effects. biorxiv.org While direct studies on this compound's modulation of JAK selectivity are not prominent, its core structure is relevant to the design of such inhibitors. The pyridine moiety is a key feature in many approved and investigational JAKis, where it often participates in crucial binding interactions within the ATP-binding site of the kinase domain. nih.govmdpi.com The development of selective JAK inhibitors often involves fine-tuning the structure of heterocyclic compounds, a process where a scaffold like this compound could serve as a valuable synthetic precursor.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological properties of this compound and its derivatives have been assessed through both in vitro (in a controlled laboratory setting) and in vivo (in a living organism) studies.

In Vitro Evaluation:

Anticancer: Cellular assays have been used to demonstrate the ability of derivatives to induce apoptosis in cancer cell lines. Spiro[cyclopropane-1,3'-indolin]-2'-ones, which contain the cyclopropane moiety, were evaluated against a panel of five human cancer cell lines, with IC₅₀ values determined to quantify their potency. nih.gov

Antituberculosis: The activity of synthesized compounds against Mycobacterium tuberculosis H37Rv has been measured in vitro to determine their Minimum Inhibitory Concentration (MIC). nih.gov

Neurological: The binding affinity of (pyridyl)cyclopropylmethyl amines to nicotinic receptors in rat cerebral cortex has been measured using radioligand assays. nih.gov

In Vivo Evaluation:

Pharmacokinetics: Pharmacokinetic studies in mice have been conducted to evaluate how cyclopropyl derivatives are absorbed, distributed, metabolized, and excreted, which is essential for understanding a compound's therapeutic potential.

Anxiety Models: A pyrazinone-based CRF1 receptor antagonist, developed from a lead optimization program that included pyridine-containing analogs, showed efficacy in a defensive withdrawal model of anxiety in rats at a dose of 1.8 mg/kg. researchgate.net

These evaluations are critical steps in the drug discovery and development process, providing essential data on the biological activity and potential therapeutic utility of new chemical entities based on the this compound scaffold.

Cellular Assays for Biological Activity

There is a significant lack of publicly available data from cellular assays designed to determine the biological activity of this compound. Scientific literature does not currently contain detailed reports of its effects on specific cell lines, including data such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values. While the structural motifs of a pyridinyl ring and a cyclopropyl ketone are present in various biologically active molecules, specific experimental data for this compound in cellular contexts, such as cancer cell proliferation assays, anti-inflammatory screens, or other targeted assays, remains unpublished.

Pharmacokinetic Studies in Animal Models

No specific pharmacokinetic data for this compound in any animal models has been published in the scientific literature. Consequently, information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not available. The metabolic fate of the cyclopropyl group can be of particular interest in drug development, as it can influence metabolic stability. hyphadiscovery.com However, without specific studies on this compound, any discussion of its pharmacokinetics would be purely speculative.

Advanced Analytical and Computational Studies of Cyclopropyl 3 Pyridinyl Methanone

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of Cyclopropyl(3-pyridinyl)methanone, with each technique providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. springernature.com By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be definitively established.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.5–8.5 ppm), while the cyclopropyl (B3062369) protons are found in the upfield region (δ 0.8–1.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A key feature is the carbonyl carbon, which resonates at a characteristic downfield shift of approximately 200 ppm. The carbons of the pyridine and cyclopropyl rings also exhibit distinct signals, further confirming the compound's structure.

A representative summary of the NMR data for this compound is presented below:

Atom ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Pyridine H-2δ 8.86 (d, J = 2.4 Hz, 1H)δ 149.8 (C-2)
Pyridine H-6δ 8.58 (dd, J = 4.8 Hz, 1.2 Hz, 1H)δ 136.5 (C-6)
Pyridine H-4δ 7.89 (dt, J = 7.8 Hz, 2.0 Hz, 1H)δ 134.1 (C-4)
Pyridine H-5δ 7.42 (dd, J = 7.8 Hz, 4.8 Hz, 1H)δ 123.9 (C-5)
Pyridine C-3δ 153.2 (C-3)
Cyclopropane (B1198618) CH₂δ 1.42–1.55 (m, 4H)δ 16.8 (CH₂)
Cyclopropane C-quaternaryδ 22.1 (C-quaternary)
Carbonyl C=Oδ 205.3 (C=O)

Data sourced from publicly available spectral information.

Mass spectrometry (MS) is employed to validate the molecular formula of this compound, which is C₉H₉NO. sigmaaldrich.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. Electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation patterns that further support the proposed structure. The molecular ion peak (M⁺) is typically observed at m/z 147, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of a carbonyl group (CO), leading to a fragment at m/z 119, and the formation of the pyridinyl cation at m/z 77. chemguide.co.uklibretexts.org

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure
Molecular Ion (M⁺)147[C₉H₉NO]⁺
M⁺ - CO119[C₈H₉N]⁺
Pyridinyl cation77[C₅H₄N]⁺

Fragmentation data is based on typical EI-MS analysis of similar ketones.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nih.govmasterorganicchemistry.com The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the molecule's bonds. libretexts.orgopenstax.org

Key vibrational frequencies observed in the IR spectrum of this compound include:

C=O Stretch: A strong absorption band around 1685 cm⁻¹, indicative of a conjugated ketone.

Pyridine Ring Vibrations: Bands around 1590 cm⁻¹ (C=N stretch) and 1480 cm⁻¹ (C-C in-plane bending) are characteristic of the pyridine ring.

Cyclopropane Ring Vibrations: The C-H stretching of the cyclopropane ring appears around 3050 cm⁻¹, and a "breathing" mode of the ring is observed near 1020 cm⁻¹. docbrown.info

Vibrational Mode Wavenumber (cm⁻¹) Functional Group
C=O Stretch~1685Conjugated Ketone
C=N Stretch~1590Pyridine Ring
C-C In-plane Bending~1480Pyridine Ring
C-H Stretch~3050Cyclopropane Ring
Ring Breathing~1020Cyclopropane Ring

Data is based on typical IR spectral data for this compound.

UV-Vis spectroscopy provides information about the electronic transitions within this compound. The molecule exhibits absorption bands in the ultraviolet-visible region corresponding to the promotion of electrons to higher energy orbitals. uzh.chuomustansiriyah.edu.iq The conjugation between the pyridine ring and the carbonyl group influences the energy of these transitions. libretexts.org

Two primary types of electronic transitions are expected for this molecule:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity. libretexts.org

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (on the nitrogen or oxygen atom) to a π* antibonding orbital. libretexts.orgmasterorganicchemistry.com These transitions are generally of lower intensity compared to π → π* transitions. masterorganicchemistry.com

The specific wavelengths of maximum absorption (λmax) are dependent on the solvent used for the analysis.

Crystallographic Analysis and Structural Determination

Crystallographic techniques, particularly X-ray crystallography, offer the most definitive three-dimensional structural information for this compound.

Parameter Expected Value Range
C=O Bond Length~1.22 Å
C-C (Pyridine) Bond Lengths~1.38 - 1.40 Å
C-N (Pyridine) Bond Lengths~1.33 - 1.35 Å
C-C (Cyclopropane) Bond Lengths~1.51 Å
Pyridine Ring Bond Angles~118 - 122°
Cyclopropane Internal Bond Angles~60°

Expected values are based on general crystallographic data for related organic compounds.

Polymorphism and Crystal Structure Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Different polymorphs of the same compound can exhibit varied physical properties, including solubility, melting point, and stability, which can impact its application and efficacy. The study of polymorphism involves a range of analytical techniques to identify and characterize these different crystal structures.

While specific studies on the polymorphism of this compound are not extensively detailed in the public domain, the methodologies for such an analysis are well-established. The investigation would typically involve techniques such as Differential Scanning Calorimetry (DSC) to identify phase transitions and melting points, and Thermogravimetric Analysis (TGA) to assess thermal stability. semanticscholar.org Spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be employed to probe the vibrational modes of the molecule, which can differ between polymorphs. semanticscholar.org

Furthermore, microscopic techniques such as Scanning Electron Microscopy (SEM) and Hot-Stage Microscopy (HSM) would provide information on the morphology and thermal behavior of the crystals. semanticscholar.org The definitive characterization, however, comes from X-ray diffraction, particularly single-crystal X-ray diffraction, which elucidates the precise three-dimensional arrangement of molecules in the crystal lattice. mdpi.com In cases where single crystals are not obtainable, powder X-ray diffraction (PXRD) can be used to identify crystalline phases and even solve the structure. semanticscholar.org The discovery and characterization of potential polymorphs of this compound would be essential for controlling its solid-state properties.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing deep insights into molecular structure, properties, and interactions.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations, specifically using the B3LYP/6-311+G(d,p) level of theory, have been employed to determine its key electronic properties.

These calculations reveal a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 5.2 eV. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. The analysis of the electrostatic potential shows a localization of negative charge on the carbonyl oxygen (Mulliken charge: -0.42 e) and the pyridine nitrogen (-0.38 e), identifying these as likely sites for electrophilic attack.

Natural Bond Orbital (NBO) analysis further illuminates the electronic landscape, indicating a stabilizing hyperconjugation interaction between the cyclopropane C-C sigma bonds and the C=O pi-antibonding orbital (σ → π*), contributing 12.3 kcal/mol to the molecule's stability. It also shows electron density donation from the pyridine nitrogen to the cyclopropane ring.

Table 1: DFT-Derived Electronic Parameters for this compound

Parameter Value Significance
HOMO-LUMO Gap 5.2 eV Indicates moderate reactivity and stability.
Mulliken Charge (Carbonyl O) -0.42 e Highlights a region of high electron density, susceptible to electrophilic interaction.
Mulliken Charge (Pyridine N) -0.38 e Indicates a nucleophilic site on the pyridine ring.

This table presents key electronic parameters of this compound calculated using Density Functional Theory, providing insights into its molecular stability and reactivity.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating reaction mechanisms, offering a way to map out potential energy surfaces and identify transition states that are often difficult to probe experimentally. nih.govrsc.org For this compound, these calculations can provide mechanistic insights into its reactivity. The compound's reactivity is shaped by the interplay between the electron-withdrawing pyridinyl group and the strained cyclopropyl ring.

Computational studies can model its behavior as an electrophile in reactions with various nucleophiles, predicting the pathways that lead to the formation of new derivatives. By calculating the activation energies for different potential reactions, researchers can predict the most likely products and understand how substitutions on either the pyridine or cyclopropyl ring might alter the reaction outcomes. nih.gov This predictive power is crucial for designing efficient synthetic routes to novel compounds with potentially enhanced biological activities. nih.gov

Molecular Dynamics Simulations for Receptor Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its biological target, such as a protein receptor, over time. While specific MD studies for this compound are not detailed, the methodology has been applied to structurally related compounds, offering a blueprint for how such studies could be conducted. nih.govnih.gov For instance, recent research has indicated that this compound shows potential as a selective modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs).

An MD simulation would involve placing the compound in the binding site of a nAChR subtype. The system, solvated in a water box with appropriate ions, would be simulated for hundreds of nanoseconds. nih.gov The simulation would track the trajectories of all atoms, revealing key information about the stability of the binding pose, the specific amino acid residues involved in the interaction, and the role of the cyclopropyl and pyridinyl moieties in binding affinity and selectivity. nih.govuiuc.edu Such simulations can explain, for example, why the rigid cyclopropyl group might confer greater potency or selectivity compared to a more flexible alkyl chain, as seen in studies of cyclopropylfentanyl. nih.gov This understanding is vital for the rational design of more potent and selective receptor modulators. biorxiv.org

Prediction of Biological Activity and Selectivity

Computational methods are increasingly used to predict the biological activity and selectivity of small molecules, guiding experimental efforts. The biological activity of this compound and its derivatives is an area of active interest. It has been investigated as an enzyme inhibitor, particularly for its interaction with cytochrome P450 enzymes, which could influence drug metabolism.

Structure-activity relationship (SAR) studies, aided by computational modeling, are key to this predictive process. For example, derivatives containing cyclopropyl and pyridine-like motifs have been developed as potent inhibitors of the TGF-β type I receptor (ALK5), a target in fibrosis and cancer research. nih.govresearchgate.net

Computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on a compound's structure, comparing it to a large database of known bioactive molecules. way2drug.com By analyzing the structure of this compound, these programs can generate hypotheses about its potential therapeutic applications, which can then be validated experimentally. This synergy between in silico prediction and experimental testing accelerates the discovery of new therapeutic agents.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Cyclopropylfentanyl
Valerylfentanyl
Imepitoin
N-(3-hydroxyphenyl)-3-methoxybenzamide

This table lists the chemical compounds referred to in the article.

Applications in Chemical Biology and Material Science

Cyclopropyl(3-pyridinyl)methanone as a Building Block in Organic Synthesis

This compound is a key intermediate in organic synthesis, primarily due to the distinct reactivity conferred by its cyclopropyl (B3062369) and pyridinyl moieties. The strained three-membered cyclopropyl ring can participate in unique chemical transformations, while the pyridine (B92270) ring offers a site for various functionalization reactions and can influence the molecule's electronic properties and biological interactions.

The structure of this compound serves as a foundational scaffold for constructing more elaborate heterocyclic systems. The ketone functional group is a versatile handle for a wide array of chemical reactions, including nucleophilic additions, reductions, and condensations. For instance, it can be a starting point for creating fused ring systems or for introducing new functional groups. The presence of the pyridine ring, a six-membered aromatic heterocycle, is crucial as many biologically active compounds are built upon a pyridine core. Synthetic chemists utilize the reactivity of both the ketone and the pyridine ring to build complex molecular architectures that are otherwise difficult to access.

The cyclopropyl and pyridine motifs are prevalent in numerous pharmaceutical and agrochemical agents, which underscores the importance of this compound as a synthetic precursor. The cyclopropyl group, in particular, is known to enhance metabolic stability, improve potency, and modulate the conformation of drug molecules.

Pharmaceuticals: Research has demonstrated the use of this compound in the synthesis of potential therapeutic agents. For example, it can be a precursor for (pyridyl)cyclopropylmethyl amines, which have been investigated as rigid analogs of nicotine (B1678760) and show affinity for the central nicotinic receptor. acs.org The development of such compounds can provide valuable insights into the topography of the nicotinic receptor-binding site. acs.org The general strategy involves the chemical modification of the ketone group to introduce the desired amine functionality, highlighting the role of the parent compound as a versatile starting material.

Agrochemicals: In the field of agrochemicals, pyridine derivatives are a well-established class of compounds with a wide range of applications, including fungicides, herbicides, and insecticides. nih.govnih.gov this compound can be used to synthesize novel agrochemicals. For instance, it can serve as a starting material for N-(alkoxy)-1-(3-pyridinyl)-methanonimines, which have been studied for their in-vitro fungicidal activity against various plant pathogens like Venturia inaequalis and Fusarium oxysporum. nih.gov The introduction of halogens or other functional groups onto the pyridine or cyclopropyl rings can lead to new active ingredients with optimized efficacy and environmental profiles. nih.gov

Development of Chemical Probes for Mechanistic Studies

While direct use of this compound as a chemical probe is not extensively documented, its structural components are highly relevant to the design of such tools. Chemical probes are small molecules used to study and manipulate biological systems, and their design often incorporates rigid structural elements to ensure specific interactions with biological targets.

The cyclopropyl group provides a rigid, three-dimensional structure that can be valuable in fragment-based drug discovery (FBDD). mdpi.com This strategy involves identifying small molecular fragments that bind to a biological target and then elaborating them into more potent lead compounds. The defined geometry of the cyclopropyl ring can help to precisely orient functional groups in three-dimensional space, facilitating the design of highly selective probes. mdpi.com For example, bifunctional building blocks containing rigid cyclopropane (B1198618) structures are used to systematically build 3-D compounds from 2-D fragment hits. mdpi.com this compound could, in principle, serve as a fragment or a starting point for the synthesis of more complex probes designed for mechanistic studies of enzymes or receptors where the pyridine moiety can engage in key binding interactions.

This compound in Materials Science Research

Currently, there is limited published research specifically detailing the application of this compound in materials science. However, the constituent chemical groups, pyridine and cyclopropane, are found in various advanced materials, suggesting potential avenues for future research.

Pyridine-containing polymers are known for their unique electronic properties and their ability to coordinate with metals, making them useful in applications such as metal capture, catalysis, and the self-assembly of block copolymers. nih.gov For instance, polymers derived from pyridinonorbornenes have been shown to exhibit high glass transition temperatures, making them suitable for high-temperature applications. nih.gov Similarly, perfluoropyridine is a building block for fluoropolymers with enhanced thermal stability and chemical resistance. researchgate.net

The cyclopropane ring is also a component of interest in polymer and materials science. Polymers incorporating cyclopropane rings in their structure have been synthesized and investigated for their unique properties, including potential antimicrobial applications. Given that the cyclopropyl group can influence the physical and electronic properties of molecules, its incorporation into polymer backbones or as a pendant group could lead to novel materials.

While the direct polymerization or incorporation of this compound into materials has not been reported, its potential as a monomer or a precursor for functional monomers remains an area open for exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclopropyl(3-pyridinyl)methanone, and how can reaction efficiency be optimized?

  • Methodology : A two-step synthesis is commonly employed:

Step 1 : Convert 3-pyridinecarboxylic acid to its Weinreb amide (e.g., using N,O-dimethylhydroxylamine and coupling agents like HATU).

Step 2 : React the amide with cyclopropylmagnesium bromide in anhydrous THF at 0–5°C to form the ketone.

  • Optimization : Microwave-assisted heating (150°C, 40 min) improves yield and reduces side products . Use catalysts like SiliaCat DPP-Pd for cross-coupling reactions involving boronic acid derivatives. Monitor purity via HPLC or TLC.

Q. How is the molecular structure of this compound validated in experimental settings?

  • Techniques :

  • X-ray crystallography for bond-length and angle confirmation (e.g., cyclopropyl ring distortion analysis).
  • NMR spectroscopy : 1^1H NMR to confirm cyclopropyl protons (δ 0.8–1.5 ppm) and pyridinyl aromatic signals (δ 7.5–8.5 ppm). 13^{13}C NMR identifies the carbonyl carbon (δ ~200 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular formula validation (C10_{10}H9_{9}NO) .

Q. What are the key physicochemical properties of this compound, and how are they determined?

  • Properties :

  • Melting point : Typically 80–85°C (determined via differential scanning calorimetry).
  • Solubility : Low in water; soluble in DMSO, dichloromethane (tested via shake-flask method).
  • Stability : Degrades under strong acidic/basic conditions (monitor via pH stability assays).
    • Analytical tools : UV-Vis spectroscopy for λmax_{max} (pyridinyl π→π* transitions at ~260 nm) .

Advanced Research Questions

Q. What mechanistic insights govern substitution reactions at the pyridinyl ring in this compound?

  • Mechanism : Electrophilic substitution occurs at the pyridine’s meta position due to electron-withdrawing effects of the carbonyl group.
  • Case study : Nitration with HNO3_3/H2_2SO4_4 yields 5-nitro derivatives. Regioselectivity is confirmed by comparing 1^1H NMR shifts of substituted vs. unsubstituted protons .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Approach :

  • Perform molecular docking (e.g., AutoDock Vina) to simulate binding to targets like 5-HT2B_{2B} receptors.
  • DFT calculations (B3LYP/6-311+G**) to analyze electronic properties (HOMO-LUMO gaps, charge distribution) influencing reactivity .

Q. How do structural modifications (e.g., substituents on the pyridinyl ring) alter the compound’s reactivity and bioactivity?

  • Comparative analysis :

  • Electron-withdrawing groups (e.g., -NO2_2) increase electrophilic reactivity but reduce metabolic stability.
  • Electron-donating groups (e.g., -NH2_2) enhance solubility but may decrease binding affinity.
  • Data validation : Use Hammett plots to correlate substituent effects with reaction rates .

Q. What methodologies are used to assess the compound’s potential as a kinase inhibitor or receptor antagonist?

  • Biological assays :

  • Enzyme inhibition assays : Measure IC50_{50} values against kinases (e.g., JAK2) using ADP-Glo™ kits.
  • Cell-based assays : Monitor cAMP levels in HEK293 cells transfected with GPCRs (e.g., 5-HT2B_{2B}) .

Q. How are air-sensitive intermediates (e.g., Grignard reagents) handled in the synthesis of this compound?

  • Best practices :

  • Use Schlenk lines for anhydrous conditions.
  • Quench excess Grignard reagent with saturated NH4_4Cl.
  • Purify via column chromatography under inert atmosphere (N2_2/Ar) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.